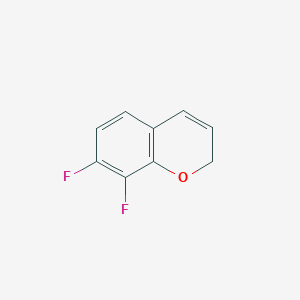

7,8-difluoro-2H-chromene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6F2O |

|---|---|

Molecular Weight |

168.14 g/mol |

IUPAC Name |

7,8-difluoro-2H-chromene |

InChI |

InChI=1S/C9H6F2O/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-4H,5H2 |

InChI Key |

RHCMJRYMNQHSCH-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C(O1)C(=C(C=C2)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7,8 Difluoro 2h Chromene and Its Fluorinated Analogues

Catalytic Approaches to 7,8-Difluoro-2H-chromene Core Synthesis

Modern organic synthesis increasingly relies on catalytic methods to construct complex molecules efficiently and under mild conditions. msu.edu Transition metal catalysis, in particular, offers powerful tools for the synthesis of the 2H-chromene core. nobelprize.org

A variety of transition metals, including palladium, gold, cobalt, and rhodium, have been successfully employed to catalyze the synthesis of 2H-chromenes. msu.eduacs.org These reactions often proceed through different ring-closing strategies, providing a versatile toolkit for synthetic chemists. msu.edu

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis for forming carbon-carbon bonds. nih.govresearchgate.net Their application to chromene synthesis provides a powerful alternative to traditional methods. One such strategy involves a palladium-catalyzed hydroarylation/C-O coupling sequence starting from tertiary 3-(o-bromophenyl)propynols to generate the 2H-chromene core. msu.edu

For the synthesis of this compound, a plausible palladium-catalyzed route would involve the intramolecular coupling of a suitably functionalized difluorophenol derivative. For example, a 3,4-difluorophenol could be converted to an o-allyl derivative, which could then undergo an intramolecular oxidative cyclization (e.g., a Wacker-type reaction) to form the chromene ring. Another approach is the coupling of an o-halodifluorophenol with a terminal alkyne, followed by an intramolecular cyclization. The success of these reactions relies on the tolerance of the palladium catalyst to a wide range of functional groups. nobelprize.org

Table 2: Selected Palladium Catalysts in C-C Bond Formation

| Catalyst | Reaction Type | Application |

|---|---|---|

| [Pd(OAc)2] | Hydroarylation/C−O coupling | Synthesis of 4-substituted 2H-chromenes msu.edu |

Gold catalysis has emerged as a particularly effective tool for synthesizing 2H-chromenes, primarily through the cycloisomerization of aryl propargyl ethers. msu.edunih.gov Gold catalysts are powerful π-acids that efficiently activate the alkyne moiety towards intramolecular attack by the phenolic oxygen. nih.gov

The synthesis of this compound via this method would start with 3,4-difluorophenyl propargyl ether, the same intermediate used in the thermal Claisen rearrangement. In the presence of a gold catalyst such as Ph3PAuNTf2 or [(Ph3P)Au(Cl)] with a silver co-catalyst, the ether undergoes a smooth 6-endo-dig cyclization to afford the desired this compound in high yield. msu.edu This catalytic approach often proceeds under much milder conditions than the high temperatures required for the thermal rearrangement. Gold-catalyzed reactions are versatile and tolerate a wide variety of substituents on the aromatic ring, including both electron-donating and electron-withdrawing groups. msu.edu

Table 3: Gold Catalysts for 2H-Chromene Synthesis via Cycloisomerization

| Catalyst | Co-catalyst/Activator | Substrate | Product |

|---|---|---|---|

| Ph3PAuNTf2 | None | Aryl propargyl ethers | 2H-Chromenes msu.edu |

| [(Ph3P)Au(Cl)] | Silver salt (e.g., AgOTf) | Aryl propargyl ethers | 2H-Chromenes msu.edu |

Metal-Free Brønsted and Lewis Acid/Base Catalysis

Metal-free catalytic systems are highly desirable as they circumvent potential contamination of the final products with toxic metals. msu.edu The synthesis of 2H-chromenes can be achieved through various Brønsted and Lewis acid/base-catalyzed reactions, which are recognized as one of the primary approaches for constructing the 2H-chromene ring. msu.edu These reactions typically involve the condensation of phenols with α,β-unsaturated carbonyl compounds or other suitable electrophiles. Despite the broad utility of these methods, specific protocols optimized for the synthesis of this compound are not prominently featured in the existing literature.

Organocatalytic Methodologies

Organocatalysis has become a cornerstone of modern synthetic chemistry, offering metal-free alternatives for a vast array of transformations. In the context of chromene synthesis, organocatalytic methods have been particularly successful for the preparation of 2-amino-4H-chromene derivatives. researchgate.netnih.gov However, the application of these methods to the synthesis of the 2H-chromene isomer, specifically the 7,8-difluoro analogue, is less common.

A notable organocatalytic strategy for 2H-chromene synthesis is the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM). nih.govnih.gov This reaction transforms O-allyl salicylaldehydes into 2H-chromenes using a bicyclic hydrazine catalyst. nih.gov The reaction proceeds through a [3+2]/retro-[3+2] metathesis mechanism. nih.gov The efficiency of the reaction is highly dependent on the substitution pattern of the allyl group, with sterically bulky groups providing optimal results. nih.gov This approach offers a metal-free pathway to the chromene core and could theoretically be applied to a suitably substituted O-allyl-2,3-difluorosalicylaldehyde.

Table 2: Hydrazine-Catalyzed RCCOM for 2H-Chromene Synthesis nih.gov

| Entry | O-Allyl Salicylaldehyde Substituent | Allyl Group Substituent | Yield (%) |

|---|---|---|---|

| 1 | H | Adamantylidene | 86 |

| 2 | H | Diethylidene | 75 |

| 3 | 5-Bromo | Adamantylidene | 80 |

Note: This table illustrates the general scope of the RCCOM reaction. Application to difluorinated salicylaldehydes was not specified.

Multi-Component Reactions (MCRs) for Fluorinated Chromene Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and step-economy. nih.gov While MCRs are extensively used to generate libraries of 4H-chromenes, their application to the synthesis of 2H-chromenes is less developed. nih.gov

Recently, a microwave-assisted, three-component synthesis has been developed for novel 2-amino-4H-benzo[g]chromene-5,10-dione derivatives bearing fluorine atoms. vjs.ac.vn This reaction, starting from 2-hydroxy-1,4-dihydronaphthalene-1,4-dione, malononitrile, and a fluorinated aromatic aldehyde, proceeds in the presence of the organocatalyst DABCO. vjs.ac.vn The mechanism involves a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. vjs.ac.vn Although this demonstrates the successful use of MCRs for creating complex fluorinated chromene systems, the resulting products are structurally distinct from this compound.

Intramolecular Cyclization and Rearrangement Strategies

Intramolecular cyclization and rearrangement reactions are powerful strategies for the convergent synthesis of cyclic structures like 2H-chromenes. These methods often build upon readily available acyclic precursors and can establish the heterocyclic ring with high regiochemical control.

The Claisen rearrangement is a classic and powerful researchgate.netresearchgate.net-sigmatropic rearrangement for carbon-carbon bond formation. masterorganicchemistry.com The aromatic Claisen rearrangement, specifically of an allyl aryl ether, provides a direct route to an ortho-allyl phenol intermediate, which is a key precursor for 2H-chromene synthesis. organic-chemistry.org The reaction involves heating the allyl aryl ether, which rearranges to place the allyl group at the ortho position. masterorganicchemistry.com This intermediate can then undergo subsequent cyclization, often via oxidation and ring closure, to form the dihydropyran ring of the chromene.

This strategic approach is highly applicable to the synthesis of this compound, which would theoretically begin with the allylation of 2,3-difluorophenol to form 1-allyloxy-2,3-difluorobenzene. Subsequent thermal Claisen rearrangement would yield 2-allyl-2,3-difluorophenol, the key intermediate for cyclization to the target molecule. Despite the clear synthetic pathway, specific literature examples detailing this exact transformation were not identified in the search.

Variants like the Johnson-Claisen rearrangement, which utilizes an allylic alcohol and an orthoester, offer milder conditions and can provide γ,δ-unsaturated esters that are also potential precursors for chromene synthesis. nih.gov

Wittig Reaction Derived Syntheses

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides (Wittig reagents). While specific literature detailing the synthesis of this compound via the Wittig reaction is not extensively documented, the general principles of this reaction can be applied to construct the chromene core. A plausible retrosynthetic analysis suggests that the exocyclic double bond of the 2H-chromene could be formed through an intramolecular Wittig reaction.

This approach would typically involve the synthesis of a precursor molecule containing both a phosphonium salt and a carbonyl group (an aldehyde or ketone) in a suitable arrangement for cyclization. For the synthesis of this compound, a potential precursor would be a 2-(2,3-difluorophenoxy) substituted phosphonium salt with a formyl or acetyl group at the ortho position of the phenoxy ring.

General Reaction Scheme:

The synthesis of the ylide is typically achieved by treating the corresponding phosphonium salt with a strong base. The choice of base and reaction conditions can influence the stereoselectivity of the resulting alkene. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides predominantly yield (Z)-alkenes.

| Reactant 1 | Reactant 2 | Product | Key Features |

| Aldehyde or Ketone | Phosphorus Ylide | Alkene + Triphenylphosphine oxide | Forms a C=C double bond. |

| Intramolecular Precursor (containing both carbonyl and phosphonium ylide) | Base | Cyclic Alkene (e.g., 2H-chromene) | Ring formation via intramolecular reaction. |

This table is a general representation of the Wittig reaction and its intramolecular variant.

Challenges in applying the Wittig reaction to the synthesis of fluorinated compounds can include the electronic effects of the fluorine substituents on the reactivity of the precursors. However, the versatility of the Wittig reaction and its tolerance to a wide range of functional groups make it a viable, albeit underexplored, strategy for the synthesis of this compound.

Ring-Closing Carbonyl-Olefin Metathesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including heterocycles like 2H-chromenes. nih.govwikipedia.org A specific variation, the ring-closing carbonyl-olefin metathesis (RCCOM), allows for the direct conversion of a carbonyl group and an olefin into a cyclic alkene. nih.govnih.gov This methodology presents a conceptually elegant and potentially efficient route to this compound.

A study by Thomson and colleagues describes the synthesis of 2H-chromenes via a hydrazine-catalyzed RCCOM of O-allyl salicylaldehydes. nih.govnih.gov This reaction proceeds through a [3+2] cycloaddition of the hydrazine catalyst with the aldehyde, followed by a retro-[3+2] cycloaddition with the tethered alkene to form the chromene ring and regenerate the catalyst.

Key Findings from Hydrazine-Catalyzed RCCOM:

| Catalyst | Substrate | Product | Important Considerations |

| [2.2.1]-bicyclic hydrazine | O-allyl salicylaldehydes | 2H-chromenes | The substitution pattern of the allyl group is crucial for reaction efficiency. nih.govnih.gov |

| Sterically demanding groups on the alkene can promote the desired cycloreversion step. nih.govnih.gov |

This table is based on the findings from the synthesis of non-fluorinated 2H-chromenes.

While this study did not specifically report the synthesis of this compound, the methodology is promising for its potential application to fluorinated substrates. The electronic properties of the difluorinated aromatic ring may influence the reaction kinetics and yield, necessitating optimization of the reaction conditions. The development of robust catalysts that can tolerate the electron-withdrawing nature of the fluorine atoms is a key area for future research.

Stereoselective Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure chiral molecules is of paramount importance in medicinal chemistry and materials science. For this compound derivatives that possess a stereocenter, for example at the C2 position, methods for their stereoselective synthesis are highly desirable. Asymmetric synthesis of fluorinated compounds can be challenging due to the unique electronic properties of fluorine. beilstein-journals.org

One approach to obtaining chiral fluorinated chromenes involves the use of chiral starting materials derived from natural sources. For instance, a practical method for the synthesis of chiral fluoro-containing polyhydro-2H-chromenes has been developed using monoterpenoid alcohols. nih.govresearchgate.net This method utilizes a BF₃·Et₂O/H₂O system as both a catalyst and a fluorine source in a reaction with aldehydes. nih.govresearchgate.net The reaction proceeds with an inversion of configuration, allowing for the stereoselective formation of the fluorinated chromene. nih.govresearchgate.net

Enzymatic approaches also offer a powerful tool for the asymmetric synthesis of fluorinated compounds. the-innovation.orgthe-innovation.org Enzymes can provide a unique chiral environment that facilitates highly selective transformations. While not yet applied specifically to this compound, the development of enzymatic methods for the synthesis of chiral fluorinated heterocycles is a rapidly advancing field.

| Method | Key Features | Potential Application to this compound |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials (e.g., monoterpenoids). nih.govresearchgate.net | Synthesis of chiral derivatives of this compound. |

| Asymmetric Catalysis | Employs chiral catalysts to induce enantioselectivity. | Could be developed for the direct asymmetric synthesis of the chromene ring. |

| Enzymatic Synthesis | Utilizes enzymes for highly selective transformations. the-innovation.orgthe-innovation.org | Potential for the synthesis of enantiopure this compound precursors or the final product. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.govresearchgate.net The application of these principles to the synthesis of this compound can lead to more sustainable and efficient manufacturing processes.

Several green synthetic strategies have been reported for the synthesis of chromene derivatives in general. nih.govresearchgate.netresearchgate.netajgreenchem.com These methods often involve the use of alternative energy sources, such as microwave irradiation and ultrasound, and the use of environmentally friendly solvents like water or ionic liquids. nih.govresearchgate.netresearchgate.net

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of various chromene derivatives. researchgate.net This technique can be particularly beneficial for the synthesis of fluorinated compounds, where longer reaction times are sometimes required under conventional heating.

Ultrasound-promoted synthesis is another green technique that can enhance reaction rates and yields. researchgate.net The use of ultrasound can lead to the formation of localized high-pressure and high-temperature zones, which can accelerate chemical reactions. A study on the synthesis of 2-amino-7-hydroxy-4H-chromene in water under ultrasonic irradiation highlights the potential of this method for the eco-friendly production of chromenes. researchgate.net

A unique synthesis of 5,8-difluoro-2H-chromene has been reported using silicone oil as a solvent. researchgate.netfigshare.com This method is notable for its simplified workup procedure and reduction of waste compared to conventional methods. researchgate.netfigshare.com

| Green Chemistry Approach | Advantages | Relevance to this compound Synthesis |

| Microwave Irradiation | Reduced reaction times, improved yields. researchgate.net | Potential for efficient and rapid synthesis. |

| Ultrasound Promotion | Enhanced reaction rates, use of green solvents. researchgate.net | Enables synthesis under milder and more environmentally friendly conditions. |

| Use of Green Solvents | Reduced environmental impact (e.g., water, silicone oil). researchgate.netresearchgate.netfigshare.com | Promotes sustainable manufacturing processes. |

| Multicomponent Reactions | High atom economy, reduced number of synthetic steps. | Can lead to more efficient and waste-minimizing synthetic routes. |

The adoption of these green chemistry principles in the synthesis of this compound and its analogues can contribute to the development of more sustainable and economically viable chemical processes.

Mechanistic Investigations of 7,8 Difluoro 2h Chromene Formation and Transformations

Elucidation of Reaction Pathways

The formation of the 2H-chromene ring system, including the 7,8-difluoro substituted variant, can proceed through several distinct mechanistic routes. The electronic properties of the substituents on the aromatic ring, such as the strongly electron-withdrawing fluorine atoms in 7,8-difluoro-2H-chromene, can significantly influence the feasibility and outcome of these pathways.

Radical Mechanisms and Intermediates (e.g., Metalloradical Processes)

Radical-mediated reactions offer a powerful strategy for the construction of the 2H-chromene skeleton. One notable approach involves metalloradical catalysis, where a transition metal complex initiates a radical cascade. For instance, cobalt(II) complexes of porphyrins can activate salicyl N-tosylhydrazones to generate cobalt(III)-carbene radicals. These intermediates readily add to terminal alkynes, forming a salicyl-vinyl radical. A subsequent intramolecular hydrogen atom transfer (HAT) from the phenolic hydroxyl group to the vinyl radical is a key step. This process leads to the formation of an o-quinone methide intermediate, which then undergoes a ring-closing reaction to yield the 2H-chromene product. acs.orgsnnu.edu.cn

Table 1: Key Steps in a Proposed Metalloradical Pathway to 2H-Chromenes

| Step | Description | Intermediate |

| 1 | Activation of a salicyl N-tosylhydrazone by a Co(II) complex | Cobalt(III)-carbene radical |

| 2 | Radical addition to a terminal alkyne | Salicyl-vinyl radical |

| 3 | Intramolecular Hydrogen Atom Transfer (HAT) | o-Quinone methide |

| 4 | Ring-closing reaction | 2H-Chromene |

Pericyclic and Electrocyclization Reactions

Pericyclic reactions, particularly electrocyclizations, represent another fundamental pathway to the 2H-chromene core. A common strategy involves the formation of an o-quinone methide intermediate, which then undergoes a 6π-electrocyclic ring closure to form the pyran ring of the chromene. researchgate.net This transformation is a concerted process, governed by the principles of orbital symmetry.

The generation of the o-quinone methide precursor can be achieved through various methods. For this compound, this would likely involve a precursor with appropriate functional groups that can be eliminated to form the reactive exocyclic double bond of the o-quinone methide. The strong electron-withdrawing fluorine atoms at the 7 and 8-positions would influence the electronics of the diene system of the o-quinone methide, potentially affecting the rate and stereochemical outcome of the electrocyclization.

Nucleophilic Addition and Fragmentation Processes

Sigmatropic Rearrangements

Sigmatropic rearrangements are a class of pericyclic reactions that involve the migration of a σ-bond across a π-system. wikipedia.org These rearrangements are crucial in certain synthetic routes to 2H-chromenes. A classic example is the Claisen rearrangement of aryl propargyl ethers. acs.org In this reaction, a thieme-connect.comthieme-connect.com-sigmatropic rearrangement occurs, leading to an allene intermediate which can then isomerize and cyclize to form the 2H-chromene.

Another relevant sigmatropic process is the acs.orgnih.gov-hydrogen shift. In some synthetic strategies, a precursor can undergo a acs.orgnih.gov-hydride shift to form an o-quinone methide, which then proceeds through an electrocyclic ring closure as described earlier. The substitution pattern on the aromatic ring, including the presence of fluorine atoms, can influence the propensity for these rearrangements to occur and the stability of the resulting intermediates.

Kinetic Studies and Reaction Rate Analysis

Detailed kinetic studies on the formation of this compound are not extensively documented. However, general principles suggest that the electron-withdrawing fluorine atoms would have a significant impact on reaction rates. For instance, in reactions involving the formation of electron-deficient intermediates, the fluorine substituents might be expected to have a decelerating effect. Conversely, in pathways where nucleophilic attack on the aromatic ring is a key step, the fluorine atoms could accelerate the reaction. Kinetic isotope effect (KIE) studies on related 2H-chromene syntheses could provide valuable insights into the rate-determining steps of the various mechanistic pathways.

Theoretical Basis for Regio- and Stereoselectivity

Computational chemistry provides a powerful tool for understanding the factors that control the regio- and stereoselectivity in the synthesis of this compound. Density Functional Theory (DFT) calculations can be employed to model the transition states and intermediates of the proposed reaction pathways.

For example, in metalloradical-catalyzed reactions, DFT calculations have been used to elucidate the energetics of different potential pathways, confirming the favorability of the route leading to the 2H-chromene product over other potential side reactions. acs.org Similarly, for pericyclic reactions, computational models can predict the preferred stereochemical outcome (e.g., conrotatory vs. disrotatory ring closure) based on the symmetry of the molecular orbitals involved.

The fluorine atoms at the 7 and 8 positions would be a key focus of such theoretical studies. Their influence on the charge distribution and orbital energies of the reactants, intermediates, and transition states would directly impact the regioselectivity of bond formation and the stereochemical course of the reaction.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 7,8 Difluoro 2h Chromene and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For fluorinated compounds like 7,8-difluoro-2H-chromene, multinuclear NMR experiments involving ¹H, ¹³C, and ¹⁹F nuclei provide a wealth of information regarding the electronic environment and connectivity of atoms. azom.com

¹H, ¹³C, and ¹⁹F NMR for Definitive Positional and Stereochemical Assignment

The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy allows for a definitive assignment of the molecular structure. The ¹⁹F nucleus is particularly advantageous due to its 100% natural abundance, high sensitivity, and large chemical shift dispersion, which makes it an excellent probe for structural analysis. nih.govoxinst.com

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyran and benzene (B151609) rings. The protons at C2 (approx. 4.8-5.0 ppm) and C3 (approx. 5.6-5.8 ppm) would likely appear as multiplets due to geminal and vicinal coupling. The proton at C4 (approx. 6.4-6.6 ppm) would also be a multiplet. In the aromatic region, the protons at C5 and C6 would exhibit complex splitting patterns due to both homo- and heteronuclear coupling with the adjacent fluorine atoms.

¹³C NMR Spectroscopy : The carbon spectrum provides information on all carbon atoms in the molecule. The carbon atoms directly bonded to fluorine (C7 and C8) will appear as doublets due to one-bond ¹J(C-F) coupling, which is typically large (around 240-250 Hz). Carbons further away will show smaller, long-range nJ(C-F) couplings. walisongo.ac.id These couplings are crucial for confirming the position of the fluorine substituents.

¹⁹F NMR Spectroscopy : The fluorine NMR spectrum is often the most informative for fluorinated compounds. scholaris.ca For this compound, two distinct signals would be expected for the fluorine atoms at C7 and C8. These signals would be split into multiplets due to coupling with each other (³J(F-F)) and with neighboring protons (³J(H-F) and ⁴J(H-F)). The presence of these couplings provides definitive evidence for the 7,8-difluoro substitution pattern. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | H-2 | 4.8 – 5.0 | m | ²J(H-H), ³J(H-H) |

| H-3 | 5.6 – 5.8 | m | ³J(H-H), ⁴J(H-H) | |

| H-4 | 6.4 – 6.6 | m | ³J(H-H), ⁴J(H-H) | |

| H-5 | 6.8 – 7.1 | ddd | ³J(H-H), ⁴J(H-F), ⁵J(H-F) | |

| H-6 | 6.7 – 6.9 | ddd | ³J(H-H), ³J(H-F), ⁴J(H-F) | |

| ¹³C | C-2 | ~65 | s | - |

| C-3 | ~125 | s | - | |

| C-4 | ~120 | s | - | |

| C-4a | ~118 | dd | ³J(C-F), ⁴J(C-F) | |

| C-5 | ~115 | d | ³J(C-F) | |

| C-6 | ~120 | d | ²J(C-F) | |

| C-7 | ~145-150 | d | ¹J(C-F) ≈ 245 | |

| C-8 | ~140-145 | d | ¹J(C-F) ≈ 245 | |

| C-8a | ~148 | dd | ²J(C-F), ²J(C-F) | |

| ¹⁹F | F-7 | -130 to -140 | m | ³J(F-F), ³J(H-F), ⁴J(H-F) |

Two-Dimensional NMR Techniques (e.g., NOESY, HMBC, HSQC) for Complex Structures

For unambiguous assignment and confirmation of complex structures, two-dimensional (2D) NMR experiments are essential.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbons. It would be used to definitively assign the protonated carbons in the this compound structure, such as C2, C3, C4, C5, and C6.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two or three bonds (²J and ³J). This is critical for piecing together the molecular skeleton. For instance, correlations would be expected from the H2 protons to carbons C3, C4, and C4a, linking the pyran ring to the fusion carbon. Crucially, long-range correlations from aromatic protons (H5, H6) to the fluorinated carbons (C7, C8) would confirm the substitution pattern. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. For 2H-chromene analogues, NOESY can provide information about the conformation of the pyran ring and the spatial relationship between substituents on the aromatic and pyran rings.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. nih.gov

Mass Spectrometry (MS) : In electrospray ionization (ESI), 2H-chromenes typically form a protonated molecular ion [M+H]⁺. The fragmentation of these ions provides structural information. nih.gov Studies on 2H-chromene derivatives show that a major fragmentation pathway involves the cleavage of the pyran ring, often initiated by the formation of a stable tertiary carbocation. nih.gov Common fragment ions for 2H-chromenes can include losses of small neutral molecules or radicals. nih.govlibretexts.org For this compound (MW = 168.14), the [M+H]⁺ ion would be observed at m/z 169.

High-Resolution Mass Spectrometry (HRMS) : HRMS measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would confirm the molecular formula C₉H₇F₂O⁺ (for the protonated molecule) by matching the experimentally measured exact mass to the theoretically calculated mass.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Type | Formula | Calculated Exact Mass (m/z) | Potential Origin |

|---|---|---|---|

| [M+H]⁺ | C₉H₇F₂O⁺ | 169.0465 | Protonated molecular ion |

| Fragment | C₈H₅F₂O⁺ | 155.0308 | Loss of CH₂ |

| Fragment | C₉H₆F₂⁺ | 152.0437 | Loss of H₂O (from potential rearrangement) |

| Fragment | C₇H₄F₂⁺ | 126.0281 | Loss of C₂H₂O (retro-Diels-Alder type) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. specac.com For this compound, the IR spectrum would display characteristic bands corresponding to its structural features.

The key absorptions would include:

Aromatic C-H Stretch : Typically found just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). orgchemboulder.comvscht.cz

Aliphatic C-H Stretch : From the -CH₂- group at C2, appearing just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Stretching : Both aromatic and vinylic C=C bonds will show absorptions in the 1475-1630 cm⁻¹ region. libretexts.org

C-O-C Stretch : The ether linkage in the pyran ring will produce a strong, characteristic band in the 1000-1300 cm⁻¹ region.

C-F Stretch : The carbon-fluorine bonds on the aromatic ring will give rise to strong absorptions, typically in the 1100-1300 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorptions for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic & Vinylic | 3050 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic (-CH₂-) | 2850 - 2960 | Medium |

| C=C Stretch | Aromatic & Vinylic | 1475 - 1630 | Medium-Strong |

| C-F Stretch | Aryl-Fluoride | 1100 - 1300 | Strong |

| C-O-C Stretch | Aryl-Alkyl Ether | 1000 - 1300 | Strong |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.gov This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated.

For a this compound analogue that forms suitable crystals, X-ray analysis would reveal:

Bond Parameters : Precise measurements of C-C, C-O, C-H, and C-F bond lengths and the angles between them. These experimental values can be compared with theoretical values from computational models.

Crystal Packing : It would describe how individual molecules are arranged in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds or π-π stacking that stabilize the solid-state structure. researchgate.net

Absolute Configuration : For chiral analogues, X-ray crystallography can be used to determine the absolute stereochemistry.

While a specific crystal structure for this compound is not detailed in the searched literature, analysis of related chromenes suggests it would likely crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). scielo.org.mxresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. bruker.com While the this compound molecule itself is diamagnetic and thus EPR-silent, this technique is invaluable for studying reaction mechanisms in which radical intermediates may be formed. nih.govresearchgate.net

In the context of synthesizing or reacting 2H-chromene derivatives, EPR can provide crucial evidence for a radical-mediated pathway. nih.gov For example, in certain transition-metal-catalyzed reactions that form the chromene ring, radical intermediates may be generated. acs.org By using a technique called "spin trapping," short-lived radicals can be converted into more stable radical adducts that can be detected and characterized by EPR. The resulting spectrum can provide information about the structure of the transient radical, thereby elucidating the reaction mechanism. nih.gov

Computational Chemistry and Theoretical Modeling of 7,8 Difluoro 2h Chromene

Density Functional Theory (DFT) Calculations for Geometries and Electronic Structures

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. DFT calculations typically use functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. ekb.eg

For 7,8-difluoro-2H-chromene, DFT would be used to predict its most stable three-dimensional structure. The calculations would yield key geometric parameters, including bond lengths, bond angles, and dihedral angles. The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring is expected to subtly alter the geometry compared to the unsubstituted 2H-chromene. Specifically, the C7-F and C8-F bond lengths would be characteristic of aromatic C-F bonds, and minor shortenings of adjacent C-C bonds within the aromatic ring might be observed due to inductive effects. The non-aromatic dihydropyran ring would adopt a non-planar conformation.

Table 1: Representative Optimized Geometric Parameters for this compound (Hypothetical DFT Data) This data is illustrative and based on typical values for similar structures calculated with DFT.

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length | C7-F | 1.35 Å |

| Bond Length | C8-F | 1.34 Å |

| Bond Length | O1-C2 | 1.42 Å |

| Bond Length | C3-C4 | 1.33 Å |

| Bond Angle | F-C7-C8 | 119.5° |

| Bond Angle | C2-O1-C8a | 117.0° |

| Dihedral Angle | C4-C3-C2-O1 | -15.0° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. rsc.org

For this compound, the two fluorine atoms are expected to have a significant impact on the frontier orbitals. As highly electronegative substituents, they will withdraw electron density from the aromatic ring, which should lead to a stabilization (lowering of energy) of both the HOMO and LUMO. This effect could increase the molecule's resistance to oxidation but potentially make it more susceptible to nucleophilic attack. The HOMO-LUMO gap can be used to calculate various global reactivity descriptors, such as chemical hardness (η), softness (S), and electronegativity (χ), which further quantify the molecule's reactivity. ekb.eg

Table 2: Representative Frontier Orbital Energies and Quantum Chemical Descriptors for this compound (Hypothetical Data) This data is illustrative and based on typical values for similar structures calculated with DFT.

| Descriptor | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.50 |

| LUMO Energy | ELUMO | - | -1.25 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.25 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.625 |

| Chemical Softness | S | 1 / (2η) | 0.190 |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 3.875 |

Transition State Computations and Reaction Energy Profiles

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by identifying and characterizing transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. nih.govnih.gov

For this compound, a relevant reaction to study would be the photochemical ring-opening, a characteristic reaction of chromenes. researchgate.net Computational methods can model this process by locating the transition state for the C-O bond cleavage. The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction rate. DFT calculations can reveal how the fluorine substituents influence the stability of the transition state and, consequently, the reaction barrier. For instance, the electron-withdrawing nature of fluorine could affect the stability of the zwitterionic intermediate formed upon ring opening.

Table 3: Representative Reaction Energy Profile for a Hypothetical Ring-Opening of this compound (Illustrative Data) This data is illustrative and based on general principles of reaction energetics.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| Transition State (TS) | C-O bond breaking | +25.5 |

| Product | Open-ring isomer | +10.2 |

Analysis of Conformational Landscape and Energetics

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com The dihydropyran ring in 2H-chromene is not planar and exists in various conformations. By analogy to the well-studied cyclohexene molecule, the most stable conformation is expected to be a "half-chair". echemi.com Other possible, higher-energy conformers include the "boat" and "twist-boat" forms. The interconversion between these forms, known as ring flipping, proceeds through transition states. masterorganicchemistry.com

Table 4: Representative Relative Energies of this compound Conformers (Hypothetical Data) This data is illustrative and based on the known energetics of cyclohexene-like rings.

| Conformer | Relative Energy (kcal/mol) | Status |

|---|---|---|

| Half-Chair | 0.0 | Energy Minimum |

| Boat | +5.5 | Transition State |

| Twist-Boat | +5.3 | Energy Minimum |

Chemical Reactivity and Transformations of the 7,8 Difluoro 2h Chromene Core

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The electronic nature of the aromatic ring in 7,8-difluoro-2H-chromene is dominated by the strong electron-withdrawing inductive effects of the two fluorine atoms. This electronic deficiency profoundly impacts its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution (SEAr): The benzene (B151609) ring of this compound is significantly deactivated towards electrophilic attack. Classic electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally difficult to achieve under standard conditions. The fluorine atoms withdraw electron density, making the ring less nucleophilic and thus less reactive towards electrophiles. Forcing conditions may be required, and the substitution patterns would be directed by the combined influence of the fluorine atoms and the oxygen of the pyran ring.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-poor nature of the aromatic ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This is a characteristic reaction of polyfluoroarenes. nih.gov In this pathway, a nucleophile attacks one of the carbon atoms bearing a fluorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com Subsequent elimination of the fluoride (B91410) ion restores aromaticity and yields the substituted product. masterorganicchemistry.comyoutube.com

The reactivity in SNAr reactions is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com Fluorine itself, despite being a poor leaving group in SN1 and SN2 reactions due to its strong bond with carbon, is an excellent leaving group in SNAr because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity. youtube.com

Common nucleophiles that can displace the fluorine atoms include:

Alkoxides (e.g., CH₃O⁻, EtO⁻) to form alkoxy derivatives.

Amines (e.g., RNH₂, R₂NH) to yield amino-substituted chromenes.

Thiols (e.g., RS⁻) to produce thioethers.

The regioselectivity of the substitution (i.e., whether the C-7 or C-8 fluorine is replaced) would depend on the specific reaction conditions and the potential influence of other substituents on the chromene skeleton.

Table 1: Anticipated Nucleophilic Aromatic Substitution Reactions This table presents theoretically possible reactions based on general principles of SNAr on fluoroarenes, as specific experimental data for this compound was not found.

| Nucleophile | Potential Product | Reaction Conditions |

|---|---|---|

| Sodium methoxide (B1231860) (NaOMe) | 7-methoxy-8-fluoro-2H-chromene or 8-methoxy-7-fluoro-2H-chromene | Polar aprotic solvent (e.g., DMSO, DMF), heat |

| Ammonia (NH₃) | 7-amino-8-fluoro-2H-chromene or 8-amino-7-fluoro-2H-chromene | High pressure, elevated temperature |

| Sodium thiophenoxide (PhSNa) | 7-(phenylthio)-8-fluoro-2H-chromene or 8-(phenylthio)-7-fluoro-2H-chromene | Polar aprotic solvent (e.g., DMF) |

Transformations of the Pyran Ring

The pyran ring contains a reactive double bond and an ether linkage, offering several avenues for chemical transformation. organic-chemistry.org

Reduction/Hydrogenation: The C3-C4 double bond can be readily reduced to yield the corresponding saturated 7,8-difluorochromane. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Electrophilic Addition: The double bond can undergo electrophilic addition reactions. For instance, reaction with halogens (e.g., Br₂, Cl₂) would lead to the formation of 3,4-dihalo-7,8-difluorochromane derivatives.

Epoxidation: Oxidation of the double bond with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), would produce the corresponding 7,8-difluoro-3,4-epoxychromane. These epoxides are valuable intermediates that can be opened by various nucleophiles. springernature.com

Hydroboration-Oxidation: This two-step reaction sequence can be used to install a hydroxyl group at the C-4 position. Reaction with a borane (B79455) reagent (e.g., BH₃-THF) followed by oxidation with hydrogen peroxide and a base would yield 7,8-difluoro-2H-chroman-4-ol.

Oxidation and Reduction Chemistry

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) under harsh conditions can lead to the cleavage of the pyran ring. Milder, selective oxidation, as mentioned above, targets the C3-C4 double bond to form epoxides or diols.

Reduction: As discussed, the primary site of reduction is the pyran double bond, leading to the formation of the chromane (B1220400) ring system. The difluorinated aromatic ring is highly resistant to reduction under typical catalytic hydrogenation conditions that reduce the pyran ring. More powerful reducing conditions, such as Birch reduction (dissolving metal in ammonia), would be required to reduce the aromatic ring, though this would likely be accompanied by other transformations.

Derivatization via Cross-Coupling Reactions at Peripheral Positions

While direct C-F bond activation for cross-coupling reactions is possible, it often requires specialized catalysts and conditions. mdpi.com A more conventional and versatile strategy for derivatizing the this compound core involves first introducing a more reactive functional group, such as a bromine, iodine, or triflate, onto the aromatic ring. This is typically accomplished at the C-6 position, which is the most activated position for electrophilic substitution, albeit still challenging due to the deactivating fluorine atoms.

Once a 6-bromo-7,8-difluoro-2H-chromene intermediate is synthesized, it can serve as a versatile substrate for a wide range of palladium-catalyzed cross-coupling reactions: nih.govresearchgate.net

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters (R-B(OR)₂) to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups at the C-6 position.

Heck Coupling: Reaction with alkenes to install a vinyl group at C-6.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, yielding 6-amino derivatives. nih.gov

Stille Coupling: Reaction with organostannanes (R-SnR'₃) for C-C bond formation.

Table 2: Potential Cross-Coupling Reactions of a 6-Bromo-7,8-difluoro-2H-chromene Intermediate This table outlines hypothetical derivatizations based on established cross-coupling methodologies.

| Reaction Name | Coupling Partner | Potential Product (at C-6) | Typical Catalyst/Conditions |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 6-Phenyl derivative | Pd(PPh₃)₄, base (e.g., Na₂CO₃) |

| Heck | Styrene | 6-Styrenyl derivative | Pd(OAc)₂, P(o-tol)₃, base (e.g., Et₃N) |

| Sonogashira | Phenylacetylene | 6-(Phenylethynyl) derivative | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) |

| Buchwald-Hartwig | Morpholine | 6-Morpholinyl derivative | Pd₂(dba)₃, ligand (e.g., BINAP), base (e.g., NaOtBu) |

Ring-Opening and Rearrangement Pathways

The stability of the 2H-chromene ring system can be compromised under certain conditions, leading to ring-opening or rearrangement.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the ether oxygen can be protonated, making the C2 carbon susceptible to nucleophilic attack. If the nucleophile is water, this can lead to the formation of a transient hemiacetal which can further open to an aldehyde-phenol derivative.

Base-Mediated Pathways: Strong bases could potentially promote ring-opening, although this is less common for the 2H-chromene core itself compared to derivatives like coumarins.

Photochemical Rearrangements: Furocoumarins, related structures, are known to undergo photochemical [2+2] cycloaddition reactions. researchgate.net While less studied for simple chromenes, UV irradiation could potentially induce rearrangements or dimerizations involving the pyran double bond.

Nucleophilic Ring Opening of Epoxides: If the pyran ring is first converted to a 3,4-epoxychromane, this strained three-membered ring can be readily opened by a variety of nucleophiles. youtube.com This reaction proceeds via an SN2-type mechanism, with the nucleophile attacking one of the epoxide carbons (C-3 or C-4), leading to trans-disubstituted chromanols.

Structure Property Relationships in 7,8 Difluoro 2h Chromene and Derivatives Excluding Biological Activities

Influence of Difluoro-Substitution on Electronic Distribution and Aromaticity

While highly electronegative, fluorine atoms also possess lone pairs of electrons that can participate in π-donation (mesomeric effect). However, in fluorinated aromatic systems, the inductive effect typically dominates. The substitution of fluorine atoms onto a benzene (B151609) ring introduces new π-orbitals that are lower in energy than the original aromatic orbitals. beilstein-journals.org This can increase the π-density of the ring, which is a key factor in determining the energy of aromaticity. beilstein-journals.org

The presence of two adjacent, strongly electron-withdrawing fluorine groups in the 7,8-difluoro-2H-chromene system is expected to lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modification of frontier molecular orbitals is critical as it directly impacts the molecule's reactivity and its photophysical properties. The substitution of a C–F group for a C–H group will significantly influence the electronic structure of a small molecule. nih.gov

Table 1: Predicted Electronic Effects of 7,8-Difluoro Substitution on the 2H-Chromene Core

| Property | Influence of 7,8-Difluoro Group | Consequence |

| Electron Density | Strong inductive withdrawal (-I) by fluorine atoms. | Reduces electron density on the aromatic ring, particularly at C7 and C8. |

| Aromaticity | Alters π-electron distribution; introduces new, lower-energy π-orbitals. beilstein-journals.org | Modulates the aromatic character and stabilization energy of the benzene moiety. |

| Molecular Orbitals | Lowers the energy of both HOMO and LUMO. | Affects electronic transitions, influencing UV-Vis absorption and emission spectra. |

| Acidity/Basicity | Increases the acidity of nearby C-H bonds and phenolic precursors. msu.edu | Alters reactivity and potential for intermolecular interactions like hydrogen bonding. |

Impact on Photophysical Properties (e.g., photochromism, fluorescence)

The 2H-chromene substructure is a well-known motif in materials exhibiting unique photophysical properties, particularly photochromism. researchgate.netwikipedia.org Photochromism in these compounds involves the UV-light-induced cleavage of the C-O bond in the pyran ring, leading to a planar, colored merocyanine species. This process is reversible, with the colored form reverting to the colorless closed form either thermally or upon exposure to visible light.

The electronic modifications induced by the 7,8-difluoro substitution are expected to significantly impact these photophysical behaviors. The strong electron-withdrawing nature of the fluorine atoms can influence the stability of both the closed (chromene) and open (merocyanine) forms, thereby affecting the coloration efficiency, the wavelength of maximum absorption (λmax) of the colored form, and the rate of thermal fading. For instance, substituents on the chromene nucleus are known to cause shifts in absorption spectra and affect photocoloration quantum yields. nih.gov

Fluorescence is another key photophysical property. While many 2H-chromene derivatives are fluorescent, the efficiency of this emission (quantum yield) is highly dependent on the substitution pattern. unica.itmdpi.com In some systems, fluorescence can be strongly quenched by mechanisms like photo-induced electron transfer. mdpi.com The introduction of fluorine atoms can modulate the energy gap between the ground and excited states, potentially shifting the emission wavelength and altering the quantum yield. Expanding the π-electron system and adding electron-donating or -withdrawing groups are common strategies to tune the fluorescence properties of related heterocyclic systems. organic-chemistry.org

Table 2: Potential Impact of 7,8-Difluoro Substitution on Photophysical Parameters

| Photophysical Property | General Principle in Chromenes | Predicted Effect of 7,8-Difluoro Group |

| Photochromism | Reversible C-O bond cleavage upon UV irradiation. | May alter the stability of the open merocyanine form, affecting color intensity and fading kinetics. |

| Absorption (λmax) | Dependent on the energy gap of the π-system. | Electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift. |

| Fluorescence | Emission from the excited state. | Could shift emission wavelength and modify the fluorescence quantum yield by altering electronic transitions. |

| Quantum Yield (Φ) | Efficiency of photon emission. | May increase or decrease depending on the influence on non-radiative decay pathways. |

Conformational Dynamics and Stereochemical Control

The 2H-chromene molecule is not entirely planar. The dihydropyran ring, containing an sp³-hybridized carbon at the C2 position, adopts a non-planar conformation, often described as a half-chair or twist conformation. unica.itresearchgate.net This puckering of the pyran ring introduces conformational dynamics to the system. The specific conformation can be defined by its helicity (P or M), which is determined by the torsion angle between the atoms of the pyran ring. researchgate.net

The introduction of fluorine atoms can serve as a potent "conformational tool" due to stereoelectronic effects. beilstein-journals.org The bulky and highly electronegative fluorine atoms at the C7 and C8 positions can influence the conformational preference of the dihydropyran ring through steric hindrance or electrostatic repulsion/attraction with other parts of the molecule. These fluorine-derived conformational effects have been exploited to control the shapes of a wide variety of functional molecules. beilstein-journals.org

Furthermore, if a substituent is present at the C2 position, this carbon becomes a stereocenter, leading to the existence of enantiomers. unica.it The development of stereoselective syntheses for 2H-chromenes is an active area of research, often employing organocatalysis to control the formation of a specific stereoisomer. researchgate.netrsc.org The electronic environment created by the 7,8-difluoro substitution could influence the stereochemical outcome of such reactions by modifying the reactivity of intermediates or their interaction with a chiral catalyst.

Intermolecular Interactions and Crystal Engineering Potential

Crystal engineering aims to rationally design solid-state structures with desired properties by controlling intermolecular interactions. The introduction of fluorine atoms into a molecule provides powerful and specific tools for this purpose. The this compound molecule is capable of participating in a range of non-covalent interactions that are crucial for building supramolecular architectures.

Due to the high electronegativity of fluorine, the C-F bond is highly polarized, enabling it to act as a weak hydrogen bond acceptor in C–H⋯F interactions. These interactions, though weak, are significant in directing crystal packing. researchgate.net Additionally, interactions between fluorine atoms on adjacent molecules (F⋯F contacts) are frequently observed in the crystal structures of fluorinated compounds.

The fluorine atoms also modify the electrostatic potential of the aromatic ring, influencing π-stacking interactions. Interactions between fluorinated and non-fluorinated aromatic rings (phenyl–pentafluorophenyl interactions, for example) can be stronger and geometrically different from standard phenyl-phenyl interactions, often favoring coplanar stacked geometries due to favorable electrostatic interactions between the electron-poor fluorinated ring and an electron-rich counterpart. nih.gov These diverse and directional interactions make this compound a promising building block (tecton) for crystal engineering, allowing for the construction of novel crystalline materials.

Table 3: Intermolecular Interactions Involving the this compound Moiety

| Interaction Type | Description | Potential Role in Crystal Packing |

| C–H⋯F Hydrogen Bond | A weak hydrogen bond between a C-H donor and an electronegative fluorine acceptor. researchgate.net | Provides directional control, forming specific synthons and linking molecules into tapes, sheets, or 3D networks. |

| F⋯F Interactions | Close contacts between fluorine atoms on neighboring molecules. | Contributes to lattice energy and can dictate molecular assembly, often driven by dispersion forces. |

| π–π Stacking | Face-to-face or offset stacking of aromatic rings. | The electron-deficient nature of the difluorinated ring can promote strong, electrostatically driven stacking with other aromatic systems. |

| C–F⋯π Interactions | Interaction between a polarized C-F bond and the face of a π-system. researchgate.net | Acts as a directional force, influencing the relative orientation of molecules in the crystal lattice. |

Applications of 7,8 Difluoro 2h Chromene and Fluorinated Chromenes in Advanced Materials Science

Development of Materials with Tunable Optical and Electronic Properties

The introduction of fluorine atoms into the chromene scaffold, as seen in 7,8-difluoro-2H-chromene, can significantly alter the molecule's electron distribution and energy levels. Fluorine is the most electronegative element, and its electron-withdrawing nature can lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification of the electronic structure provides a pathway to fine-tune the optical and electronic properties of materials incorporating these fluorinated chromenes.

The electronic properties of materials can also be precisely controlled through fluorination. The altered energy levels can influence charge transport characteristics, making these materials suitable for applications in organic electronics. For example, the introduction of fluorine can enhance the electron-accepting ability of a molecule, which is a desirable trait for n-type semiconductors in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Integration into Fluorescent Probes and Dyes

The chromene framework is a common structural motif in fluorescent probes and dyes due to its inherent photophysical properties. researchgate.net Fluorination of the chromene core can further enhance these properties, leading to the development of more sensitive and robust sensors. The introduction of fluorine can increase the quantum yield of fluorescence and improve the photostability of the dye, which are critical parameters for imaging and sensing applications.

A notable application of fluorinated chromenes is in the design of "turn-on" fluorescent probes. These probes are typically non-fluorescent in their native state but exhibit strong fluorescence upon reacting with a specific analyte. For example, a novel near-infrared (NIR) fluorescent probe with a 2H-chromene scaffold has been developed for the detection of hydrazine. This probe demonstrates a ratiometric fluorescent response, with a clear shift in its emission spectra upon reaction with the analyte.

The photophysical properties of fluorescent chromene derivatives can be quantified to assess their suitability as probes and dyes. While specific data for this compound is not available, the following table presents data for two fluorescent 2-amino-3-carbonitrile-4H-chromene derivatives synthesized through a fluorogenic Michael addition, illustrating the typical photophysical parameters of such compounds. researchgate.net

| Compound | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |

| Compound 3 | 502 | 511 | 7.9 x 10⁴ | 0.89 |

| Compound 4 | 522 | 531 | 8.1 x 10⁴ | 0.35 |

Table 1: Photophysical properties of two fluorescent chromene derivatives in dichloromethane. Data sourced from a study on organocatalytic fluorogenic synthesis of chromenes. researchgate.net

Photochromic Systems and Switches

2H-chromenes are a well-known class of photochromic compounds, capable of undergoing a reversible transformation between two isomers with distinct absorption spectra upon irradiation with light. researchgate.net This photo-induced ring-opening reaction of the pyran ring leads to the formation of a colored, planar o-quinonoid species. The reverse reaction, or ring-closing, can be triggered by heat or visible light.

The introduction of fluorine atoms onto the 2H-chromene backbone can influence the photochromic properties in several ways. The electronic effects of fluorine can alter the absorption spectra of both the closed and open forms, leading to different colors. Furthermore, fluorine substitution can affect the kinetics of both the ring-opening and ring-closing reactions, thereby influencing the coloration and fading rates of the photochromic material. The stability of the open, colored form can also be enhanced through strategic fluorination.

While specific research on the photochromic properties of this compound is limited, studies on related benzo-fused and indeno-fused 2H-chromenes provide valuable insights. For instance, benzoindene annellated benzopyrans, which are structurally related to 2H-chromenes, exhibit significant bathochromic shifts in their maximum absorption wavelength and increased colorability compared to their parent compounds. researchgate.net This demonstrates the principle of tuning photochromic properties through structural modifications.

The general mechanism for the photochromism of 2H-chromenes and the potential influence of fluorine substituents are summarized in the table below.

| Property | General Description for 2H-Chromenes | Potential Influence of Fluorination |

| Photochromic Transition | Reversible ring-opening of the pyran ring upon UV irradiation to form a colored o-quinonoid species. | Can modulate the energy required for ring-opening and the absorption spectra of both isomers. |

| Colored Form | Planar, conjugated o-quinonoid structure. | Electron-withdrawing fluorine atoms can alter the electron density of the conjugated system, affecting the color and stability of the open form. |

| Switching Kinetics | The rates of coloration (ring-opening) and fading (ring-closing) are key performance indicators. | Can influence the kinetics of the forward and reverse reactions, impacting switching speed and fatigue resistance. |

Table 2: General photochromic properties of 2H-chromenes and the potential impact of fluorination.

Future Research Directions and Challenges

Exploration of Novel and Highly Efficient Synthetic Methodologies

The development of efficient and selective synthetic routes to specific isomers of difluorinated chromenes presents a significant challenge. While general methods for 2H-chromene synthesis are well-established, their application to produce the 7,8-difluoro isomer in high yield and purity requires dedicated investigation. acs.org Future research should focus on:

Regioselective Fluorination: Developing novel fluorination techniques that can selectively introduce fluorine atoms at the C7 and C8 positions of the chromene scaffold. This may involve the use of advanced fluorinating agents or catalyst systems that can control the position of fluorination on the benzene (B151609) ring.

Starting Material Availability: The synthesis of 7,8-difluoro-2H-chromene is contingent on the availability of appropriately substituted precursors, such as 2,3-difluorophenol. Research into scalable and cost-effective syntheses of such starting materials is crucial.

Catalytic Systems: Exploring new catalytic systems, including transition metal catalysts and organocatalysts, to promote the efficient cyclization of precursors to the desired this compound. For instance, methods developed for other chromene syntheses could be adapted and optimized for this specific isomer. nih.gov

Green Chemistry Approaches: Investigating environmentally benign synthetic methods, such as microwave-assisted synthesis or the use of greener solvents, to produce this compound, similar to approaches used for other chromene derivatives. nih.gov

In-depth Mechanistic Understanding via Advanced Experimental and Computational Techniques

A thorough understanding of the reaction mechanisms governing the synthesis of this compound is essential for optimizing reaction conditions and improving yields. Future work in this area should include:

Spectroscopic Analysis: Utilizing advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, to monitor reaction progress and identify key intermediates in the synthetic pathway.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict the regioselectivity of fluorination and cyclization reactions. These studies can provide valuable insights that are difficult to obtain through experimental methods alone.

Kinetics Studies: Conducting detailed kinetic studies to determine the rate-determining steps and the influence of various reaction parameters (e.g., temperature, catalyst loading, solvent) on the reaction outcome.

Design and Synthesis of Novel Difluorochromene Derivatives with Tailored Properties

The introduction of fluorine atoms into the chromene scaffold is known to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov This opens up avenues for the design and synthesis of novel this compound derivatives with tailored properties for specific applications. Key research directions include:

Functionalization of the Chromene Core: Exploring the introduction of various functional groups at different positions of the this compound scaffold to modulate its biological activity or material properties.

Structure-Property Relationship Studies: Systematically synthesizing a library of derivatives and evaluating their properties to establish clear structure-property relationships. This will guide the rational design of future compounds with enhanced performance. For example, the introduction of specific substituents has been shown to be beneficial in related furo-chromene derivatives for certain biological activities. nih.gov

Chiral Derivatives: Developing enantioselective synthetic methods to produce chiral derivatives of this compound, which could be important for applications in pharmacology and materials science. beilstein-journals.org

Expanding Applications in Emerging Fields of Materials Science

While the applications of many chromene derivatives in medicine and biology are well-documented, the potential of this compound in materials science remains largely unexplored. nih.gov Future research should investigate:

Organic Electronics: Evaluating the potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine substituents can influence the electronic energy levels and charge transport properties of the molecules.

Fluorescent Probes: Investigating the photophysical properties of these compounds to assess their suitability as fluorescent probes for sensing and imaging applications.

Polymer Science: Exploring the incorporation of the this compound moiety into polymer backbones or as pendant groups to create new materials with unique optical, thermal, or electronic properties.

Q & A

Q. Q1: What spectroscopic and crystallographic methods are recommended for confirming the structure of 7,8-difluoro-2H-chromene derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to confirm fluorine substitution patterns and aromatic proton environments. For example, -NMR chemical shifts for fluorine atoms in chromene derivatives typically range between -110 to -140 ppm depending on electronic effects .

- X-ray Crystallography: Resolve crystal structures to validate stereochemistry and bond lengths. For chromene derivatives, intermolecular interactions (e.g., π-π stacking) should be analyzed to explain packing motifs .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas with accuracy <5 ppm.

Q. Q2: How can researchers design a synthetic route for this compound analogs with variable substituents?

Methodological Answer:

- Core Synthesis: Start with Claisen thermal rearrangement of substituted phenols (e.g., 4-methoxyphenylethoxylate) to generate the chromene backbone .

- Fluorination: Introduce fluorine via electrophilic fluorination (e.g., Selectfluor®) or nucleophilic displacement of nitro/hydroxyl groups.

- Purification: Use column chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) to isolate intermediates. Monitor purity via TLC (Rf ~0.3–0.5) .

Advanced Research Questions

Q. Q3: How should researchers resolve contradictions in biological activity data (e.g., conflicting IC50_{50}50 values) for this compound derivatives across studies?

Methodological Answer:

- Statistical Validation: Apply ANOVA or Student’s t-test to assess significance across replicates. For IC discrepancies >10%, re-evaluate assay conditions (e.g., cell line viability, solvent controls) .

- Structural Confounders: Compare substituent effects (e.g., electron-withdrawing groups at C-5 vs. C-8) using DFT calculations to model electronic profiles .

- Replication: Repeat assays under standardized protocols (e.g., NIH/3T3 cells for antiproliferative activity) and share raw data via open-access repositories .

Q. Q4: What computational strategies are optimal for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic hotspots (e.g., C-2 vs. C-4 positions). Use B3LYP/6-31G(d) basis sets for accurate frontier orbital analysis .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using Amber force fields.

- Validation: Cross-check predictions with experimental -NMR kinetic studies (e.g., monitoring proton decoupling in fluorinated intermediates) .

Q. Q5: How can researchers design a high-throughput screening protocol to evaluate the antimicrobial efficacy of this compound analogs?

Methodological Answer:

- Assay Design:

- Data Interpretation:

Q. Q6: What strategies mitigate over-constraining in synthetic pathway optimization for this compound derivatives?

Methodological Answer:

- Constraint Relaxation: Use a hierarchical approach—prioritize fluorine substitution first, then optimize substituents at non-critical positions (e.g., C-5 alkoxy groups) .

- Design of Experiments (DoE): Apply Taguchi methods to vary parameters (temperature, solvent, catalyst loading) and identify dominant factors via ANOVA .

- Iterative Refinement: Use feedback from failed reactions to adjust constraints (e.g., reducing reaction time if side products dominate) .

Publication & Data Presentation Guidelines

Q. Q7: How should researchers present synthetic and analytical data for this compound in high-impact journals (e.g., Journal of Fluorine Chemistry)?

Methodological Answer:

- Figures: Design schematics with color-coded reaction steps (e.g., blue for fluorination, red for purification). Avoid overcrowding structures; highlight only key intermediates .

- Tables: Summarize spectroscopic data (NMR, HRMS) with exact shifts and error margins. Example:

| Derivative | -NMR (δ, ppm) | -NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|---|

| Compound 5 | 6.82 (d, J=8.4 Hz) | -128.5 | 265.0921 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.